molecular formula C21H29N3O3S2 B2593240 5-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)thiophene-2-sulfonamide CAS No. 946241-26-5

5-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)thiophene-2-sulfonamide

Cat. No.: B2593240
CAS No.: 946241-26-5
M. Wt: 435.6
InChI Key: MUVZGOCMTNVBQU-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure.

    Attachment of the Morpholinoethyl Group: This step involves the alkylation of the tetrahydroquinoline with a suitable morpholine derivative.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene precursors.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, 5-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)thiophene-2-sulfonamide could be explored for its therapeutic potential. It may exhibit activity against certain diseases, making it a potential lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of certain biological molecules, allowing the compound to inhibit enzyme activity or block receptor sites.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidinoethyl)thiophene-2-sulfonamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    5-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidinoethyl)thiophene-2-sulfonamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in 5-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)thiophene-2-sulfonamide may confer unique properties, such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds with different ring structures.

Properties

IUPAC Name

5-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S2/c1-16-5-8-21(28-16)29(25,26)22-15-20(24-10-12-27-13-11-24)18-6-7-19-17(14-18)4-3-9-23(19)2/h5-8,14,20,22H,3-4,9-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVZGOCMTNVBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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